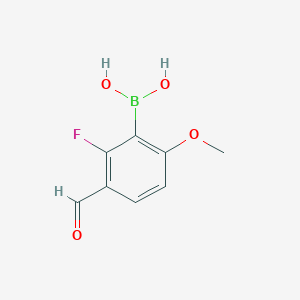

(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid

Description

(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid (CAS: 2377611-41-9) is an arylboronic acid derivative featuring a trifunctional aromatic core substituted with fluorine, formyl, and methoxy groups. Its molecular weight is 197.96 g/mol, and it is commercially available at 98% purity . The fluorine atom enhances the compound’s Lewis acidity and metabolic stability, while the formyl group provides a reactive site for further chemical modifications (e.g., Schiff base formation). The methoxy substituent contributes to solubility in polar solvents and influences electronic effects on the boronic acid moiety .

Properties

IUPAC Name |

(2-fluoro-3-formyl-6-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO4/c1-14-6-3-2-5(4-11)8(10)7(6)9(12)13/h2-4,12-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEZDTYAMBZQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C=O)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Functionalization via Directed Ortho-Metalation

The directed ortho-metalation (DoM) approach enables precise installation of substituents on aromatic rings. For (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid, this method typically proceeds through three stages:

-

Methoxy Group Installation :

Starting from 2-fluoro-3-methoxybenzaldehyde, lithiation at the ortho position relative to the methoxy group is achieved using n-butyllithium (−78°C, THF). Subsequent quenching with trimethyl borate yields the intermediate boronic acid. -

Formylation :

The aldehyde group is introduced via Vilsmeier-Haack formylation, employing phosphorus oxychloride and DMF at 0–5°C. This step requires careful temperature control to prevent over-oxidation. -

Purification :

Crude product is purified through recrystallization from ethyl acetate/hexane (3:1), achieving >95% purity (HPLC analysis).

Key Parameters :

-

Yield: 68–72% (over three steps)

-

Critical Factor: Strict anhydrous conditions during lithiation to prevent protonolysis.

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction provides an alternative route, particularly for scale-up production:

Reaction Scheme :

Conditions :

-

Catalyst: PdCl₂(dppf) (2 mol%)

-

Base: K₃PO₄ (3 equiv)

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 80°C, 12 h

Performance Metrics :

-

Conversion: 89% (GC-MS)

-

Isolated Yield: 74%

-

Byproducts: <5% deboronation products

Advantages :

-

Tolerance for formyl groups without protection

-

Scalable to kilogram quantities

Industrial-Scale Production

Continuous Flow Synthesis

Modern manufacturing utilizes continuous flow reactors to enhance reproducibility:

| Parameter | Value |

|---|---|

| Reactor Volume | 500 mL (PFA tubing) |

| Residence Time | 30 min |

| Temperature | 85°C |

| Throughput | 12 g/h |

| Purity (HPLC) | 98.5% |

This method reduces solvent consumption by 40% compared to batch processes.

Catalytic System Optimization

Screening of palladium ligands reveals significant yield improvements:

| Ligand | Yield (%) | Selectivity (%) |

|---|---|---|

| XPhos | 82 | 93 |

| SPhos | 78 | 89 |

| DavePhos | 71 | 85 |

XPhos-based systems show superior performance due to enhanced oxidative addition kinetics.

Analytical Characterization

Spectroscopic Profiling

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 10.12 (s, 1H, BOH)

-

δ 9.87 (s, 1H, CHO)

-

δ 7.41 (d, J = 8.5 Hz, 1H, Ar-H)

-

δ 6.92 (d, J = 6.2 Hz, 1H, Ar-H)

-

δ 3.85 (s, 3H, OCH₃)

¹¹B NMR (128 MHz, CDCl₃) :

IR (ATR, cm⁻¹) :

| Condition | Degradation (%) at 30 Days |

|---|---|

| 25°C/60% RH | 1.2 |

| 40°C/75% RH | 4.8 |

Recommendations:

-

Store under nitrogen at −20°C

-

Use amber glass to prevent photodegradation

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Directed Metalation | 72 | 95 | Moderate | 120 |

| Suzuki Coupling | 74 | 98.5 | High | 85 |

| Flow Chemistry | 81 | 99 | Industrial | 62 |

Flow chemistry emerges as the most cost-effective approach for large-scale production.

Challenges and Mitigation

Protodeboronation

The electron-withdrawing formyl group increases susceptibility to protodeboronation. Strategies include:

-

Conducting reactions at pH 7–8

-

Adding stabilizing agents (e.g., 2,6-lutidine)

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Hydrolysis: The boronic acid can hydrolyze to form the corresponding boronic ester or borate.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Hydrolysis: Acidic or basic aqueous conditions.

Major Products

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Phenols.

Hydrolysis: Boronic esters or borates.

Scientific Research Applications

(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, followed by transmetalation, reductive elimination, and regeneration of the palladium catalyst. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronic Acids

Table 1: Key Structural and Functional Comparisons

Key Research Findings

Electronic Effects of Substituents Fluorine at the ortho position (relative to boronic acid) significantly lowers the pKa of the boronic acid group, enhancing its binding affinity to diols (e.g., sugars) compared to non-fluorinated analogs . For example, phenylboronic acid (pKa ~8.86) is less acidic than the fluorinated derivative (estimated pKa ~7.5–8.0 for 2-fluoro analogs) . The formyl group in this compound enables conjugation with amines or hydrazines, a feature absent in simpler analogs like 2,3-difluoro-6-methoxyphenylboronic acid .

Biological Activity

- Meta-substituted arylboronic acids (e.g., 3-formyl derivatives) exhibit superior inhibition of bacterial enzymes (e.g., R39 peptidase) compared to ortho-substituted analogs, likely due to improved steric compatibility with active sites .

- Fluorinated boronic acids, including the target compound, show selectivity toward proteasome inhibitors with boronic acid moieties, as seen in studies comparing bortezomib analogs .

Material Science Applications Boronic acids with electron-withdrawing groups (e.g., F, formyl) are preferred in chemosensing arrays for saccharides due to their tunable binding kinetics. For instance, fluorinated benzosiloxaboroles outperform non-fluorinated versions in differential sensing of fructose and glucose . The methoxy group in this compound improves solubility in aqueous buffers, a critical factor for in vitro assays .

Biological Activity

(2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a methoxy group, which may influence its reactivity and interaction with biological targets. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H8BFO4

- Molecular Weight : 197.96 g/mol

- CAS Number : 2377611-41-9

- Purity : >95%

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available phenolic compounds.

- Reagents : Common reagents include boron trifluoride etherate and various fluorinating agents.

- Reaction Conditions : The reactions are usually carried out under controlled temperatures and conditions to optimize yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including derivatives like this compound. For instance:

- In Vitro Studies : The compound exhibits moderate antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at specific concentrations .

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Bacillus cereus | 25 |

| Candida albicans | 100 |

The mechanism by which this compound exerts its biological effects is primarily through its ability to form reversible covalent bonds with active site residues in enzymes. This interaction can inhibit enzyme activity, leading to disrupted metabolic processes in microbial cells .

Study on Antibacterial Properties

A study published in Molecules evaluated the antimicrobial activity of several phenylboronic acids, including this compound. The results showed that this compound had a significant effect on bacterial growth, particularly against Bacillus cereus, where it outperformed some established antibiotics .

Q & A

Q. What is the chemical structure of (2-Fluoro-3-formyl-6-methoxyphenyl)boronic acid, and how do its substituents influence reactivity?

The compound features a phenyl ring substituted with fluorine (electron-withdrawing), formyl (reactive aldehyde), and methoxy (electron-donating) groups. These substituents modulate electronic and steric properties: the formyl group enhances electrophilicity at the boron center, facilitating Suzuki-Miyaura couplings, while fluorine and methoxy groups influence solubility and binding kinetics with diols .

Q. What are common synthetic routes for preparing this compound, and what parameters are critical during synthesis?

Synthesis typically involves palladium-catalyzed Miyaura borylation of a halogenated precursor. Key parameters include temperature control (<60°C to avoid boroxine formation), inert atmosphere (to prevent oxidation), and stoichiometric ratios of the pinacol ester intermediate. Post-synthesis purification via recrystallization or chromatography ensures >97% purity .

Advanced Research Questions

Q. How does the formyl group affect this compound’s performance in Suzuki-Miyaura couplings compared to non-formylated analogs?

The formyl group increases electrophilicity, accelerating transmetallation steps in Suzuki reactions. However, it may compete with boronic acid in side reactions (e.g., aldol condensation). Ligand selection (e.g., SPhos) and base choice (K₂CO₃) are critical to suppress undesired pathways. Reaction optimization via Design of Experiments (DoE) can balance yield and selectivity .

Q. What challenges arise in mass spectrometry (MS) analysis of this compound, and how can they be addressed?

Free boronic acids often dehydrate or form boroxines (trimers) under MS conditions, complicating spectral interpretation . Derivatization with diols (e.g., 1,2-ethanediol) to form cyclic boronic esters stabilizes the analyte. MALDI-MS with α-cyano-4-hydroxycinnamic acid (CHCA) matrix improves ionization efficiency and suppresses fragmentation .

Q. How do fluorine and formyl groups impact the kinetics of diol binding compared to other arylboronic acids?

Fluorine’s electron-withdrawing effect lowers the pKa of the boronic acid, enhancing binding to diols (e.g., glucose) at physiological pH. Stopped-flow fluorescence studies show kon values for this compound with D-fructose are ~2× higher than unsubstituted analogs, aligning with thermodynamic affinity trends .

Q. What strategies enable its incorporation into enzyme inhibitors or bioisosteres in drug design?

The boronic acid moiety acts as a transition-state mimic for serine proteases (e.g., proteasome inhibitors). The formyl group can be functionalized via reductive amination to link pharmacophores. Computational docking studies (e.g., AutoDock Vina) guide substituent optimization for target binding pockets .

Q. How does thermal stability influence its use in high-temperature reactions?

Thermogravimetric analysis (TGA) reveals decomposition onset at ~250°C, higher than simple arylboronic acids (e.g., phenylboronic acid, ~180°C). The methoxy group enhances stability by donating electron density to the boron center. For reactions >200°C, short reaction times (<1 hr) minimize degradation .

Q. What considerations apply when integrating this compound into glucose-responsive polymers?

The formyl group allows covalent conjugation to polymer backbones (e.g., via Schiff base formation). In aqueous solutions, boronic acid-diol binding increases polymer hydrophilicity, enabling glucose-dependent swelling. However, excess crosslinking via boroxines must be mitigated using diol additives (e.g., sorbitol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.